molecular formula C19H18N2OS B2489368 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide CAS No. 317854-00-5

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide

Cat. No.: B2489368
CAS No.: 317854-00-5
M. Wt: 322.43
InChI Key: YXUFCUUGCUDRRU-UHFFFAOYSA-N
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Description

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide is an organic compound with the molecular formula C18H18N2OS It is characterized by the presence of a thiazole ring attached to a biphenyl group and an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Introduction of the Isobutyramide Moiety: The final step involves the acylation of the thiazole-biphenyl intermediate with isobutyryl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the isobutyramide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Amide or thioamide derivatives.

Scientific Research Applications

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is utilized in the study of protein-ligand interactions and as a probe in biochemical assays.

    Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)acetamide
  • N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)propionamide
  • N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)butyramide

Uniqueness

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide is unique due to its specific structural features, such as the presence of an isobutyramide moiety, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits enhanced stability and solubility, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-17(12-23-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUFCUUGCUDRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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